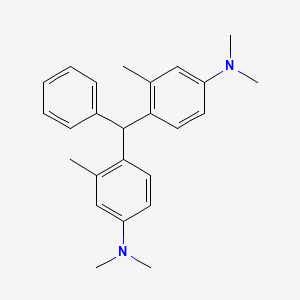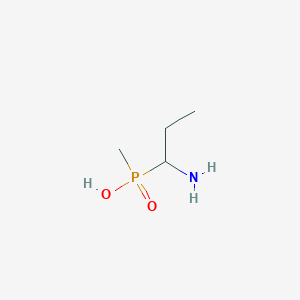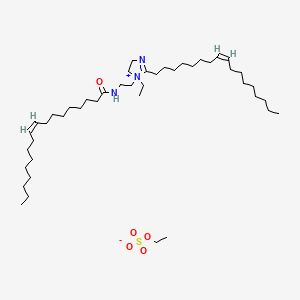
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This particular compound is characterized by its unique structure, which includes an imidazolium core, long alkyl chains, and an ethyl sulfate anion. The presence of these functional groups imparts unique physicochemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core. This is achieved by reacting an appropriate imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions to form the imidazolium salt.
Introduction of Alkyl Chains: The long alkyl chains are introduced through a series of substitution reactions. For instance, the reaction of the imidazolium salt with heptadecenyl bromide and octadecenyl amine under controlled conditions results in the formation of the desired alkylated imidazolium compound.
Anion Exchange: The final step involves the exchange of the bromide anion with the ethyl sulfate anion. This is typically achieved by reacting the alkylated imidazolium compound with an ethyl sulfate salt, such as sodium ethyl sulfate, in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as thiols or amines. These reactions lead to the formation of substituted imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, thiols, amines; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazolium derivatives.
Scientific Research Applications
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and ability to dissolve a wide range of compounds.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its biocompatibility and low toxicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its amphiphilic nature.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is largely dependent on its ionic nature and amphiphilic properties. The imidazolium core interacts with various molecular targets through ionic interactions and hydrogen bonding, while the long alkyl chains facilitate interactions with hydrophobic regions of target molecules. This dual functionality allows the compound to effectively solubilize and stabilize a wide range of compounds, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulfate: Similar ionic liquid with a shorter alkyl chain.
1-Butyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with a different anion and alkyl chain length.
1-Octyl-3-methylimidazolium chloride: Ionic liquid with a longer alkyl chain and different anion.
Uniqueness
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is unique due to its combination of long alkyl chains and the ethyl sulfate anion. This unique structure imparts distinct physicochemical properties, such as enhanced solubility for hydrophobic compounds and improved thermal stability, making it particularly useful in specialized applications where other ionic liquids may not perform as effectively.
Properties
CAS No. |
67846-14-4 |
|---|---|
Molecular Formula |
C42H80N3O.C2H5O4S C44H85N3O5S |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
(Z)-N-[2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;ethyl sulfate |
InChI |
InChI=1S/C42H79N3O.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37-39-45(41,6-3)40-38-44-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h19-22H,4-18,23-40H2,1-3H3;2H2,1H3,(H,3,4,5)/b21-19-,22-20-; |
InChI Key |
RUYPFPITFAOONF-JDVCJPALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.CCOS(=O)(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)

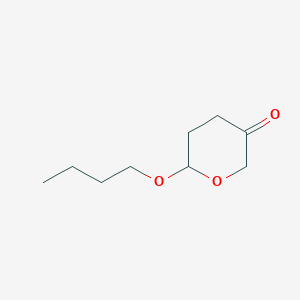

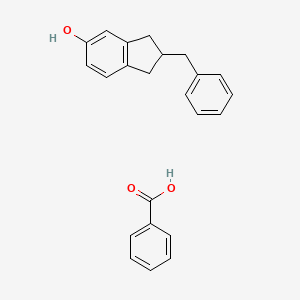
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
